molecular formula C9H14O4 B2641433 (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid CAS No. 2253640-35-4

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid

Cat. No.: B2641433
CAS No.: 2253640-35-4
M. Wt: 186.207
InChI Key: SGPABMAEZXPDHD-IMTBSYHQSA-N
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Description

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a methoxycarbonyl (-COOCH₃) and an isopropyl (propan-2-yl) group at the C1 and C2 positions, respectively, on a strained cyclopropane ring. The stereochemistry (1R,2R) is critical for its interactions in biological systems and synthetic applications. Cyclopropane-containing compounds are valued for their unique reactivity due to ring strain (~27 kcal/mol) and conformational rigidity, making them prevalent in medicinal chemistry and agrochemicals .

Properties

IUPAC Name

(1R,2R)-2-methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-5(2)9(8(11)12)4-6(9)7(10)13-3/h5-6H,4H2,1-3H3,(H,11,12)/t6-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPABMAEZXPDHD-IMTBSYHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@]1(C[C@H]1C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of immobilized catalysts on solid supports can enhance the efficiency and scalability of the reaction.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the cyclopropane ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key cyclopropane carboxylic acid derivatives and their structural features:

Compound Name Substituents (C1/C2) Key Features Reference
(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid COOCH₃ / isopropyl High steric bulk, potential esterase sensitivity Inferred
(E)-(1R,2R)-2-phenylcyclopropane-1-carboxylic acid (C1) H / Ph (phenyl) Aromatic ring enhances π-π interactions; used in ethylene biosynthesis studies
(1R,2R)-2-(Difluoromethyl)cyclopropane-1-carboxylic acid H / CF₂H Electronegative substituent increases acidity; antiviral applications
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid Ph / CH₂OH Polar hydroxymethyl group improves solubility; potential prodrug candidate
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid 2-MeO-Ph / H Methoxy group alters electronic density; used in heterocyclic synthesis
Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., CF₂H in ) lower the pKa of the carboxylic acid, enhancing hydrogen-bonding capacity. The methoxycarbonyl group may moderately increase acidity compared to alkyl-substituted analogues.
  • Biological Activity : Phenyl-substituted derivatives (e.g., C1 in ) are linked to ethylene biosynthesis modulation, while fluorinated variants () show antiviral properties. The target compound’s isopropyl group may confer selectivity in enzyme binding.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogues:

  • Solubility : Polar substituents like hydroxymethyl () enhance aqueous solubility, whereas aromatic or bulky groups (e.g., isopropyl) reduce it.
  • Stability : Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Ester groups (methoxycarbonyl) may hydrolyze to carboxylic acids under physiological conditions .
  • Spectral Data : NMR shifts for similar compounds (e.g., 1H NMR δ 1.38–1.85 ppm for cyclopropane protons in ) suggest characteristic coupling patterns due to ring strain.

Biological Activity

(1R,2R)-2-Methoxycarbonyl-1-propan-2-ylcyclopropane-1-carboxylic acid, identified by CAS No. 52920-02-2, is a cyclopropane derivative that has been studied for its potential biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems.

The molecular formula of this compound is C₆H₈O₄, with a molecular weight of 144.13 g/mol. The structure includes several functional groups that may influence its biological activity:

PropertyValue
Molecular FormulaC₆H₈O₄
Molecular Weight144.13 g/mol
Number of Heavy Atoms10
Number of Rotatable Bonds3
Number of H-bond Acceptors4
Number of H-bond Donors1
GI AbsorptionHigh

Ethylene Biosynthesis Inhibition

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, may act as inhibitors of ethylene biosynthesis in plants. Ethylene is a key hormone involved in fruit ripening and senescence. Cyclopropane derivatives can mimic the structure of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene, thus potentially modulating its production.

A study demonstrated that various cyclopropanecarboxylic acids showed significant inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis:

CompoundΔG (kcal/mol)Binding Constant (Kb M⁻¹)
(1R,2R)-2-Methoxycarbonylcyclopropanecarboxylic acid-6.55.9385 × 10⁴
(1S,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid-6.44.94 × 10⁴
Pyrazinoic acid-5.37.61 × 10³

These findings suggest that this compound could be utilized in agricultural applications to control fruit ripening and enhance shelf life.

Antimicrobial Properties

Cyclopropane derivatives have also been investigated for their antimicrobial properties. The unique three-membered ring structure can impact the compound's ability to interact with bacterial cell membranes or enzymes, leading to inhibitory effects on microbial growth.

In vitro studies have shown that certain cyclopropanecarboxylic acids exhibit activity against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Study on Ethylene Inhibition

In a controlled experiment involving tomato plants treated with this compound, researchers observed a delay in ripening and reduced ethylene production compared to untreated controls. The results indicated a potential application for extending the post-harvest life of fruits.

Antimicrobial Testing

A recent study assessed the antimicrobial efficacy of various cyclopropanecarboxylic acids against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory activity, suggesting its potential as a natural preservative in food products.

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